ROR1 Kinase Inhibitory Potency: Class-Level SAR Context Informs Procurement Strategy
The 2025 Zheng et al. study on N‑(2,3‑dihydrobenzo[1,4]dioxin‑6‑yl)benzamide derivatives established that substituent identity and position on the benzoyl ring are critical determinants of ROR1 inhibition. While the 2‑chloro compound was not explicitly profiled in that publication, the lead compound 9i (which bears a more complex substitution pattern) achieved a ROR1 IC₅₀ in the low nanomolar range and >100‑fold selectivity over c‑Kit and Abl T315I [1]. In contrast, the earlier indole‑based lead LDR102 showed only moderate ROR1 activity and significant off‑target kinase inhibition [1]. For researchers building focused libraries, the 2‑chloro analog represents an underexplored SAR probe: its computed XLogP3 of 3.1 [2] places it in a favorable lipophilicity range (below the commonly accepted lead‑like threshold of 3.5–4), suggesting potential for improved physicochemical properties relative to higher‑molecular‑weight analogs such as 9i (predicted MW > 450).
| Evidence Dimension | ROR1 inhibitory activity (class-level benchmark) |
|---|---|
| Target Compound Data | Not directly reported in primary literature for the 2‑chloro compound |
| Comparator Or Baseline | Compound 9i: ROR1 IC₅₀ < 50 nM (estimated from activity description); LDR102: moderate ROR1 activity (exact IC₅₀ not disclosed) with off‑target c‑Kit and Abl T315I inhibition [1] |
| Quantified Difference | Quantitative difference cannot be calculated for 2‑chloro vs. 9i due to missing data for the target compound |
| Conditions | In vitro kinase inhibition assay (ROR1), selectivity panel including c‑Kit and Abl T315I [1] |
Why This Matters
The absence of published ROR1 data for the 2‑chloro compound creates a procurement decision point: it may serve as a useful negative control or SAR probe in kinase selectivity profiling, but cannot be selected based on proven ROR1 potency.
- [1] Zheng Q, Ma H, Luo D, Qiu X, Ming Y, Pu W, Ai M, He J, Peng Y. Structure-directing optimization of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide derivatives as selective receptor tyrosine kinase-like orphan receptor 1 (ROR1) inhibitors for cancer therapy. Eur J Med Chem. 2025;294:117755. doi:10.1016/j.ejmech.2025.117755. View Source
- [2] PubChem Compound Summary for CID 732525: computed molecular descriptors. https://pubchem.ncbi.nlm.nih.gov/compound/301306-93-4 (accessed Apr 2026). View Source
